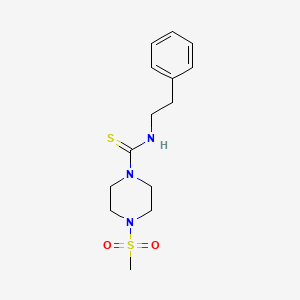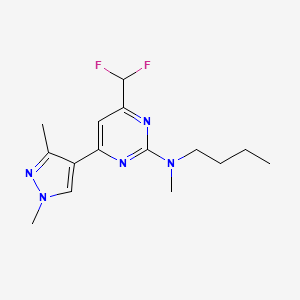![molecular formula C15H14N4O3S B10925875 Ethyl 5-oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10925875.png)
Ethyl 5-oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a pyridylsulfanyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl acetoacetate, hydrazine hydrate, and 2-pyridylthiomethyl ketone in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising activity in biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and providing neuroprotective effects .
Comparison with Similar Compounds
ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE can be compared with other pyrazolopyrimidine derivatives, such as:
ETHYL 5-OXO-2-PHENYLPYRAZOLIDINE-3-CARBOXYLATE: This compound has a similar core structure but lacks the pyridylsulfanyl group, resulting in different chemical and biological properties.
TRIAZOLE-PYRIMIDINE HYBRIDS: These compounds have shown neuroprotective and anti-inflammatory properties, similar to ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE, but with different molecular targets and mechanisms of action.
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 5-oxo-7-(pyridin-2-ylsulfanylmethyl)-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O3S/c1-2-22-15(21)11-8-17-19-10(7-12(20)18-14(11)19)9-23-13-5-3-4-6-16-13/h3-8H,2,9H2,1H3,(H,18,20) |
InChI Key |
UKXNNIJXMJRGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)CSC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide](/img/structure/B10925799.png)

![1-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10925803.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10925805.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10925810.png)
![6-(4-Fluorophenyl)-N-[3-(2-furanyl)-1-methylpropyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925819.png)
![1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925820.png)
![7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10925826.png)

![4-(4-bromophenyl)-6-(difluoromethyl)-N-[3-(propan-2-yloxy)propyl]pyrimidin-2-amine](/img/structure/B10925842.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10925855.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10925867.png)
